molecular formula C17H19ClN2 B1375385 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine CAS No. 1363405-46-2

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

Cat. No.: B1375385
CAS No.: 1363405-46-2
M. Wt: 286.8 g/mol
InChI Key: ORFXGILBKAILLP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring under reductive amination conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or the nitrogen atom in the pyrrolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl and chlorophenyl groups can enhance binding affinity through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the benzyl and chlorophenyl groups.

    4-(4-Chlorophenyl)pyrrolidine: Lacks the benzyl group but retains the chlorophenyl substituent.

    1-Benzylpyrrolidine: Contains the benzyl group but lacks the chlorophenyl substituent.

Uniqueness: 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is unique due to the presence of both the benzyl and chlorophenyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFXGILBKAILLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Titanium (IV) chloride (0.36 g, 1.89 mmol) was added drop wise to a suspension of zinc powder (0.25 g, 3.78 mmol) in THF (3 ml). This solution was heated at 68° C. for one hour, then cooled to RT before (3SR,4RS)-1-benzyl-3-(4-chloro-phenyl)-4-nitro-pyrrolidine (0.20 g, 0.63 mmol) in THF (2 ml) was added. The reaction mixture was then stirred at reflux over night. The reaction was cooled to RT, diluted with 300 ml of Et2O, washed with an aqueous solution of NaHCO3 and the organic phases were dried over Na2SO4. Flash chromatography (SiO2, CH2Cl2/MeOH, 9:1) yielded 0.10 g (57%) of (3RS,4SR)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidin-3-ylamine as a light yellow oil.
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0.2 g
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3 mL
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0.25 g
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